molecular formula C19H15IO3S B14122508 Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate

Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate

Cat. No.: B14122508
M. Wt: 450.3 g/mol
InChI Key: ZEYIUFCXJRKPRR-UHFFFAOYSA-M
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Description

Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate is a hypervalent iodine compound known for its unique chemical properties and structural diversity. It is a cyclic diaryliodonium salt, which has found significant applications in organic synthesis due to its high electrophilicity and superior leaving group ability .

Preparation Methods

The synthesis of Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate typically involves the oxidation of iodobiaryls followed by ligand exchange with arenes or organometallic arenes. The reaction is usually carried out in an undivided electrolysis cell using a solvent mixture of acetonitrile, hexafluoroisopropanol, and trifluoromethanesulfonic acid without any added electrolyte salts . This method is atom-efficient and generates no chemical waste, making it environmentally friendly. Industrial production methods often scale up this process to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include molecular iodine, trifluoromethanesulfonic acid, and various arenes. The major products formed from these reactions are typically polycyclic heterocyclic and carbocyclic compounds .

Scientific Research Applications

Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects through its high electrophilicity and superior leaving group ability. It acts as an arylating agent, facilitating the transfer of aryl groups to nucleophiles. The molecular targets and pathways involved include the oxidation of iodobiaryls and the subsequent ligand exchange with arenes .

Properties

Molecular Formula

C19H15IO3S

Molecular Weight

450.3 g/mol

IUPAC Name

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;4-methylbenzenesulfonate

InChI

InChI=1S/C12H8I.C7H8O3S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ZEYIUFCXJRKPRR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2

Origin of Product

United States

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